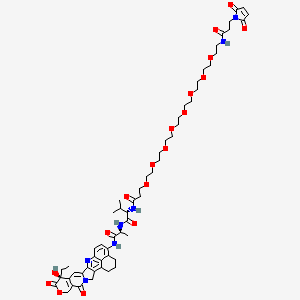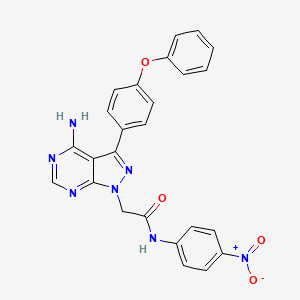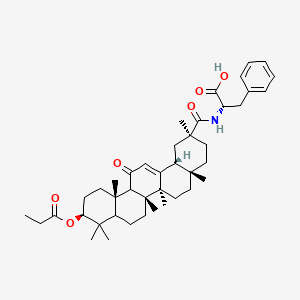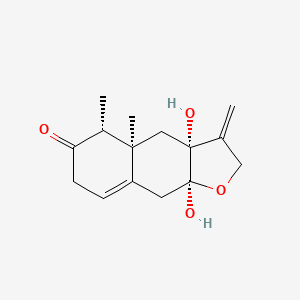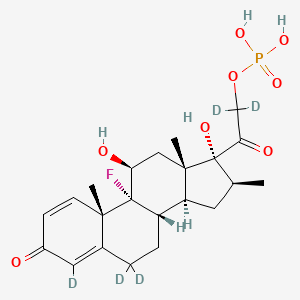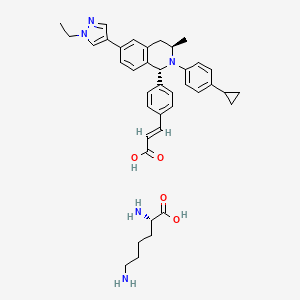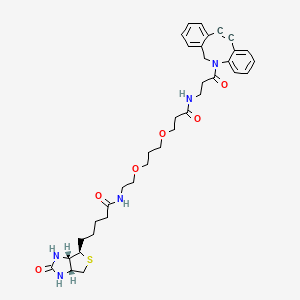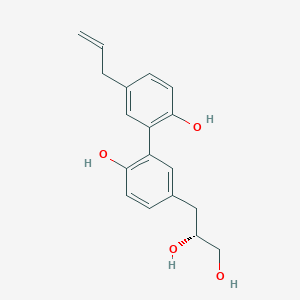
Magnolignan A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnolignan A is a natural product belonging to the lignan class of compounds. It is isolated and purified from the barks of Magnolia officinalis, a plant traditionally used in Chinese and Japanese medicine for treating various ailments such as anxiety, asthma, depression, gastrointestinal disorders, and headaches . This compound is known for its multiple biological activities, including anticancer, antioxidant, anti-inflammatory, and antibacterial properties .
準備方法
Synthetic Routes and Reaction Conditions
Magnolignan A can be synthesized through various methods. One efficient strategy involves the total synthesis of bi-magnolignan, which includes constructing the bi-dibenzofuran skeleton via functional group interconversions of commercially available materials such as 1,2,4-trimethoxybenzene and 4-allylanisole. The dibenzofuran skeleton is then formed by subsequent Suzuki coupling and intramolecular dehydration . The final step involves FeCl3 catalyzed oxidative coupling .
Industrial Production Methods
Industrial production of this compound typically involves extraction from plant sources. The process includes collecting plant materials with high concentrations of this compound, such as the bark of Magnolia officinalis. The plant material is then subjected to solvent extraction, followed by separation and concentration of the solvent to obtain a pure extract of this compound. Techniques such as crystallization and purification are used to achieve high purity levels .
化学反応の分析
Types of Reactions
Magnolignan A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include FeCl3 for oxidative coupling, Suzuki coupling reagents for forming the dibenzofuran skeleton, and various solvents such as ethanol, ether, and dichloromethane for extraction and purification .
Major Products Formed
The major products formed from the reactions involving this compound include bi-magnolignan and other dibenzofuran-containing compounds. These products exhibit a range of biological activities, making them valuable for further research and development .
科学的研究の応用
Magnolignan A has numerous scientific research applications across various fields:
Chemistry: Used as a precursor for synthesizing other bioactive lignans and dibenzofuran-containing compounds.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer, antioxidant, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
Magnolignan A exerts its effects through various molecular targets and pathways. It has been shown to inhibit the maturation of tyrosinase, a key enzyme in melanin synthesis, thereby acting as a down-regulator of melanin production . Additionally, this compound exhibits anticancer activity by modulating several cancer signaling pathways, inducing apoptosis, and inhibiting cell proliferation .
類似化合物との比較
Magnolignan A is similar to other lignans such as magnolol and honokiol, which are also isolated from Magnolia officinalis. These compounds share structural similarities, including the presence of hydroxyl and allyl groups on their benzene rings . this compound is unique due to its larger molecular volume and distinct spatial conformation, which may result in fewer toxic side effects compared to smaller molecules .
List of Similar Compounds
- Magnolol
- Honokiol
- Bi-magnolignan
- Kehokorins A-C
- Karnatakafurans A and B
This compound stands out for its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
特性
分子式 |
C18H20O4 |
|---|---|
分子量 |
300.3 g/mol |
IUPAC名 |
(2R)-3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol |
InChI |
InChI=1S/C18H20O4/c1-2-3-12-4-6-17(21)15(9-12)16-10-13(5-7-18(16)22)8-14(20)11-19/h2,4-7,9-10,14,19-22H,1,3,8,11H2/t14-/m1/s1 |
InChIキー |
ORPULAPYNPMMAQ-CQSZACIVSA-N |
異性体SMILES |
C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)C[C@H](CO)O)O |
正規SMILES |
C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


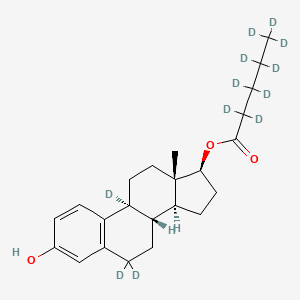

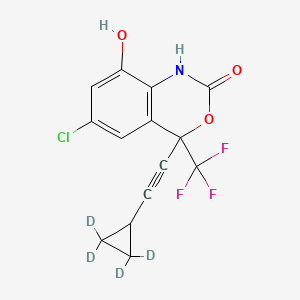
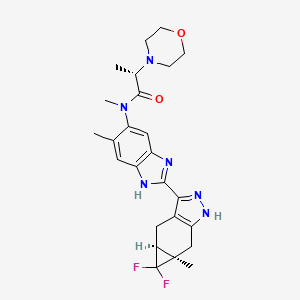
![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)

